Diethylselenium Dibromide
Description
Historical Trajectory of Organoselenium Compounds in Chemical Synthesis
The journey of organoselenium chemistry began in 1836 when Löwig synthesized the first organoselenium compound, diethyl selenide (B1212193) acs.orgconicet.gov.ar. This pioneering work laid the groundwork for future explorations into the synthesis and reactivity of molecules containing the carbon-selenium bond. Initially, the field saw the synthesis of simple aliphatic compounds like selenols (RSeH), selenides (RSeR), and diselenides (RSeSeR) acs.orgconicet.gov.ar. However, it was not until the 1970s that organoselenium chemistry gained significant traction among organic chemists, following the discovery of synthetically useful reactions like the selenoxide elimination researchgate.net. Since then, the versatility of organoselenium reagents as both electrophiles and nucleophiles has been widely exploited in a variety of organic transformations researchgate.netnih.gov.
Comprehensive Overview of Organoselenium Dihalides
Organoselenium dihalides are compounds in which a selenium atom is bonded to two organic groups and two halogen atoms, with the general formula R₂SeX₂. These compounds are typically prepared through the oxidative addition of a halogen (chlorine, bromine, or iodine) to the corresponding dialkyl or diaryl selenide.
The selenium atom in these dihalides is in the +4 oxidation state, and the geometry around the selenium is generally considered to be a trigonal bipyramid, with the two halogen atoms occupying the axial positions and the two organic groups and a lone pair of electrons in the equatorial positions. The stability and reactivity of these compounds depend on the nature of the organic substituents and the halogen atoms.
Foundational Significance of Diethylselenium Dibromide in Organoselenium Research
While extensive specific research on this compound is not widely documented in recent literature, its foundational significance can be inferred from its relationship to diethyl selenide, the first organoselenium compound ever synthesized acs.orgconicet.gov.ar. As the dibrominated derivative of this historic molecule, this compound represents a fundamental structure within the class of dialkylselenium dihalides. Its study, even if not extensively detailed, contributes to the broader understanding of the structure, bonding, and reactivity of organoselenium compounds with selenium in a higher oxidation state. The investigation of its reaction mechanisms serves as a basis for understanding more complex organoselenium transformations .
Chemical Properties and Synthesis of this compound
The chemical behavior of this compound is characteristic of dialkylselenium dihalides, which are known for their utility as electrophilic selenium reagents and their participation in various substitution and elimination reactions.
Synthesis and Structure
The primary method for the synthesis of this compound involves the direct bromination of diethyl selenide. This reaction is an oxidative addition where the selenium atom is oxidized from the +2 to the +4 state.
(C₂H₅)₂Se + Br₂ → (C₂H₅)₂SeBr₂
The structure of dialkylselenium dihalides has been a subject of interest, with spectroscopic and X-ray crystallographic studies on related compounds suggesting a molecular geometry that influences their reactivity.
Table 1: General Physical Properties of Dialkylselenium Dibromides
| Property | General Observation |
| Physical State | Typically crystalline solids |
| Color | Often colorless to pale yellow |
| Solubility | Soluble in many organic solvents |
Spectroscopic Characteristics
The characterization of this compound would rely on standard spectroscopic techniques. While specific spectral data for this compound are not detailed in the provided search results, the expected spectroscopic signatures can be inferred from the analysis of similar organoselenium dihalides.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Method | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl groups, likely shifted downfield compared to diethyl selenide due to the electron-withdrawing effect of the bromine atoms. |
| ¹³C NMR | Resonances for the ethyl carbons, also expected to be deshielded. |
| ⁷⁷Se NMR | A characteristic chemical shift in the region typical for tetravalent selenium compounds. |
| Mass Spectrometry | A molecular ion peak corresponding to the formula C₄H₁₀Br₂Se, along with fragmentation patterns showing the loss of bromine atoms and ethyl groups. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations for the ethyl groups, and potentially a Se-Br stretching frequency at lower wavenumbers. |
Reactivity and Transformations of this compound
The reactivity of this compound is governed by the electrophilic nature of the selenium atom and the potential for the bromine atoms to act as leaving groups or participate in halogenation reactions.
Reactions with Nucleophiles
Dialkylselenium dihalides are known to react with a variety of nucleophiles. These reactions can lead to the substitution of the halogen atoms, reduction of the selenium center, or other complex transformations. The specific outcome often depends on the nature of the nucleophile and the reaction conditions.
Thermal Decomposition
Upon heating, dialkylselenium dibromides can undergo thermal decomposition. This process can lead to the formation of an alkaneselenenyl bromide and an alkyl bromide, which can then act as a brominating agent for other substrates, such as alcohols.
Electrophilic Addition Reactions
While not as common as for selenenyl halides (RSeX), organoselenium dihalides can, in some contexts, participate in reactions that have characteristics of electrophilic addition, particularly in intramolecular processes or in the presence of strong Lewis acids.
Structure
2D Structure
Properties
IUPAC Name |
[dibromo(ethyl)-λ4-selanyl]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVPIAHDGCXQNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se](CC)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethylselenium Dibromide
Direct Halogenation Pathways for Diethylselenium Dibromide Formation
The most conventional and widely utilized method for the synthesis of this compound is through the direct halogenation of a dialkyl selenide (B1212193) precursor. This approach involves the oxidative addition of a halogen to the selenium center.
Bromination of Diethyl Selenide: Mechanistic Considerations and Yield Optimization
The direct bromination of diethyl selenide is a classical and efficient method for preparing this compound. The reaction involves the direct addition of elemental bromine (Br₂) to diethyl selenide.
Mechanism: The underlying mechanism is an oxidative addition reaction. The selenium atom in diethyl selenide possesses a lone pair of electrons, which acts as a nucleophile, attacking the electrophilic bromine molecule. This interaction leads to the cleavage of the Br-Br bond and the formation of two new Se-Br bonds. The selenium atom is oxidized from a +2 to a +4 oxidation state, resulting in a change in molecular geometry to a trigonal-bipyramidal structure.
Reaction: (C₂H₅)₂Se + Br₂ → (C₂H₅)₂SeBr₂
Yield Optimization: The optimization of the yield for this reaction depends on several factors, including the control of stoichiometry, reaction temperature, and choice of solvent. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride or diethyl ether, to modulate the reactivity and prevent unwanted side reactions. Careful, often dropwise, addition of bromine to a cooled solution of diethyl selenide is crucial to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The yields are generally high, often quantitative, when the reaction is performed under controlled conditions.
Interactive Table: Synthesis of this compound via Bromination
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Diethyl Selenide | Bromine | Diethyl Ether | Cooled solution, dropwise addition | This compound | High |
Analogous Synthetic Routes for Diethylselenium Dihalides
Similar synthetic strategies can be employed to prepare other diethylselenium dihalides, such as the dichloride and diiodide analogues. These reactions also proceed via oxidative addition of the corresponding halogen to diethyl selenide.
Diethylselenium Dichloride: This compound is synthesized by reacting diethyl selenide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The reaction is analogous to bromination, with the selenium atom undergoing oxidation.
Diethylselenium Diiodide: The reaction of diethyl selenide with iodine (I₂) yields diethylselenium diiodide. oup.com However, the stability of the resulting diiodide is lower compared to the dibromide and dichloride, which is a common trend among organoselenium dihalides.
A study has shown that the structure of the resulting diethylselenium dihalide influences its reactivity in subsequent reactions. For instance, in reductions using sodium borohydride (B1222165), the reactivity order was found to be NaBH₄-diiodide > NaBH₄-dibromide > NaBH₄-dichloride, which correlates with the structure of the dihalide (molecular complex vs. trigonal-bipyramidal). rsc.org
Emerging Green Chemistry Principles in this compound Synthesis
The field of organoselenium chemistry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly synthetic methods. mdpi.comtandfonline.comdokumen.pub While specific green routes for this compound are still emerging, general trends in organoselenium synthesis point towards future directions.
Key areas of development in green organoselenium chemistry that could be applied to this compound synthesis include:
Use of Safer Solvents: Replacing traditional hazardous solvents with greener alternatives like water, ionic liquids, or bio-based solvents such as ethyl lactate. researchgate.net
Alternative Energy Sources: Employing microwave irradiation, ultrasound, or photochemical methods to accelerate reactions, often leading to higher yields and reduced side products. mdpi.comconicet.gov.ar
Catalytic Systems: Developing catalytic methods to reduce the amount of reagents needed. For instance, iodine has been used as a catalyst in oxidative C-Se bond formations. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
While direct bromination is efficient, future research may focus on developing catalytic bromination methods or using less hazardous bromine sources to align the synthesis of this compound with green chemistry principles. The broader advancements in eco-friendly organoselenium chemistry provide a framework for creating more sustainable pathways to this important reagent. mdpi.com
Reactivity and Intramolecular Reaction Mechanisms of Diethylselenium Dibromide
Electrophilic Characteristics and Reactivity Profiles of the Selenium Center in Diethylselenium Dibromide
The selenium atom in this compound exhibits electrophilic characteristics, primarily due to the electron-withdrawing nature of the two bromine atoms attached to it. This renders the selenium center susceptible to attack by nucleophiles. The geometry around the selenium atom is trigonal bipyramidal, which influences its reactivity. vulcanchem.comrsc.org
This compound can act as a source of electrophilic bromine, participating in addition reactions with unsaturated compounds. acsgcipr.orgacsgcipr.org This reactivity is analogous to that of molecular bromine (Br₂) but can offer different selectivity and reaction conditions. nih.gov The reaction with alkenes, for instance, proceeds via the formation of a cyclic bromonium ion intermediate, which is then opened by the bromide ion. lasalle.edumasterorganicchemistry.com This mechanism is supported by the observation of anti-addition products. masterorganicchemistry.com The electrophilicity of the bromine can be enhanced by the presence of Lewis acids or strong acids. acsgcipr.org
Research has shown that reagents like this compound can be involved in the transfer of electrophilic bromine to other molecules. nih.govnih.gov For example, the adducts formed from the reaction of selenium dibromide with alkenes can subsequently transfer the SeBr₂ group to other unsaturated compounds like alkynes. nih.govnih.gov This transfer is believed to proceed through a seleniranium ion intermediate. nih.gov
The addition reactions of this compound to alkenes and cycloalkenes are generally stereoselective, favoring anti-addition. vulcanchem.commasterorganicchemistry.com This stereochemical outcome is a direct consequence of the reaction mechanism involving a cyclic bromonium ion intermediate. The nucleophilic attack by the bromide ion occurs from the face opposite to the one bearing the bromonium ion, leading to the formation of a trans-dibrominated product. lasalle.edumasterorganicchemistry.com
When the starting alkene possesses a chiral center, the addition reaction can lead to the formation of diastereomers. chemistrysteps.com The stereochemistry of the newly formed chiral centers is determined by the anti-addition mechanism. chemistrysteps.comlibretexts.org The regioselectivity of the addition to unsymmetrical alkenes is also an important consideration, often following Markovnikov's rule where the bromine atom adds to the more substituted carbon. masterorganicchemistry.com
Nucleophilic Reaction Pathways Involving the Selenium Center in this compound
While the selenium center in this compound is primarily electrophilic, it can also be involved in reaction pathways that have nucleophilic characteristics, particularly after an initial reaction step. For instance, in the reduction of certain functional groups, the selenium species formed in situ can act as a nucleophile.
A notable example is the serendipitous formation of various selenium heterocycles. acs.org In these complex reaction cascades, a selenium-containing intermediate, which can be conceptually derived from a species like this compound, may exhibit nucleophilic behavior. For example, an internal nucleophilic attack of a negatively charged selenium atom (Se⁻) on a positively charged selenium atom (Se⁺) within the same molecule can lead to ring formation. acs.org
Cyclization and Annulation Reactions Promoted by this compound
This compound, as a representative of organoselenium(IV) dihalides, belongs to a class of electrophilic selenium reagents utilized in the synthesis of heterocyclic compounds. While specific examples detailing the use of this compound as a promoter for cyclization and annulation are not extensively documented, the reactivity of the broader class of selenium dihalides is well-established in this context. researchgate.net These reagents serve as potent electrophiles, capable of initiating intramolecular ring-forming reactions in suitably unsaturated substrates. researchgate.netrsc.org
The general mechanism involves the electrophilic addition of the selenium(IV) species to a carbon-carbon double or triple bond within a molecule. This addition forms a key intermediate, such as a seleniranium ion, which is then susceptible to intramolecular attack by a nucleophile present in the same molecule. rsc.org This process, often termed selenocyclofunctionalization, results in the formation of a new ring containing the selenium atom. researchgate.net Research has demonstrated that selenium dichloride and dibromide are effective for various ring-forming strategies, including cyclization, annulation, and transannular additions, often proceeding with high efficiency and selectivity. researchgate.net
For instance, the catalytic application of phenylselenenium cation, generated from diphenyl diselenide, has been successful in the synthesis of butenolides from butenoic acids, highlighting the role of electrophilic selenium in promoting intramolecular cyclization. rsc.org Similarly, electrophilic cyclization of substrates like alkynols and β,γ-unsaturated oximes can be initiated by selenium-based electrophiles to construct various heterocyclic systems. nih.gov These examples underscore the potential of this compound to act in a similar capacity, where the diethylseleno moiety would add to an unsaturated bond, triggering a subsequent ring-closing step.
The table below summarizes types of ring-forming reactions where selenium electrophiles, including dihalides, have been employed.
| Reaction Type | Description | Substrate Example |
| Selenocyclization | An electrophilic selenium reagent adds to an unsaturated bond, followed by intramolecular capture by a nucleophile. | Alkenoic Acids, Alkynols |
| Annulation | Formation of a new ring fused to an existing system, initiated by selenium electrophile addition. | Unsaturated Carbocycles |
| Transannular Addition | Ring-closing reaction across a medium-sized ring, mediated by an electrophilic selenium species. | Cyclic Dienes |
| Selenocyclofunctionalization | A cyclization reaction where both the selenium electrophile and a nucleophile are incorporated into the product. | 1-Alkenes |
Comparative Reactivity Studies: this compound versus Analogous Organoselenium Dichlorides
The reactivity of this compound compared to its dichloride analogue is dictated by the fundamental chemical differences between bromine and chlorine. These differences influence bond strengths, leaving group abilities, and potential reaction pathways. Generally, organoselenium dibromides are considered more reactive than their corresponding dichlorides.
The primary factor governing this reactivity difference is the strength of the selenium-halogen (Se-X) bond. The Se-Br bond is inherently weaker and longer than the Se-Cl bond, making it easier to break. This facilitates reactions where the cleavage of the Se-X bond is a key step, such as in electrophilic additions or substitution reactions. Consequently, bromide is a better leaving group than chloride, which further enhances the reactivity of the dibromide compound.
Mechanistic studies on related compounds provide insight into these differing reactivities. For example, in the oxidation of β-functionalized phenylselenides, intermediates bearing a bromo moiety adjacent to the selenium(IV) center can react via neighboring group participation to form a bromonium ion. adelaide.edu.au This pathway is significantly less favorable for the chloro-analogue, as chlorine is a poorer neighboring group participant. adelaide.edu.au This suggests that this compound may engage in reaction pathways that are not readily accessible to diethylselenium dichloride, leading to different product distributions or reaction rates. The higher reactivity of selenenyl halides compared to their sulfur counterparts is a well-established principle, and by analogy, the trend of increasing reactivity with heavier halogens holds within the selenium dihalide series. pageplace.de
The following table provides a comparative overview of the key properties influencing the reactivity of this compound and dichloride.
| Property | This compound (Et₂SeBr₂) | Diethylselenium Dichloride (Et₂SeCl₂) | Rationale |
| Se-X Bond Strength | Weaker | Stronger | Based on the lower bond dissociation energy of Se-Br vs. Se-Cl. |
| Leaving Group Ability of X⁻ | Good (Br⁻) | Moderate (Cl⁻) | Bromide is a weaker base and thus a better leaving group than chloride. |
| Electrophilicity | Higher | Lower | The weaker Se-Br bond makes the selenium center more susceptible to nucleophilic attack. |
| Neighboring Group Participation | More likely | Less likely | Bromine has a greater propensity to form bridged bromonium ion intermediates. adelaide.edu.au |
| Overall Reactivity | Higher | Lower | A consequence of the combined effects of bond strength and leaving group ability. |
Photochemical Transformation Pathways of Diethylselenium Derivatives
The photochemical transformations of diethylselenium derivatives, including the dibromide, are governed by the absorption of UV radiation, which leads to the cleavage of its weakest chemical bonds. The primary pathways involve the homolytic cleavage of both carbon-selenium (C-Se) and selenium-halogen (Se-Br) bonds, leading to a cascade of reactive intermediates. researchgate.netpsu.edu
Studies on the photolysis of the parent compound, diethyl selenide (B1212193) ((C₂H₅)₂Se), reveal that a primary decomposition channel is the molecular elimination of ethene, yielding elemental selenium. researchgate.net This suggests that the diethylselenium moiety itself is photochemically labile. For this compound, the photochemical process is expected to be more complex. The initial step upon UV irradiation would likely be the homolytic cleavage of the Se-Br bonds, which are weaker than the C-Se bonds, to generate a diethylselenium bromide radical (Et₂SeBr•) and a bromine radical (Br•).
Subsequent or competing reactions would involve the cleavage of the C-Se bonds. General studies on the photochemistry of organoselenium compounds in aqueous solutions have shown a two-step process: an initial direct photolysis or photo-cleavage, followed by photo-oxidation of the resulting selenium species, ultimately forming selenium(VI) under certain conditions. researchgate.netpsu.edu The presence of nitrates can accelerate these steps, while chlorides can inhibit the oxidation to Se(VI). researchgate.netpsu.edu The photolysis can generate selenium-centered radical cations, which may undergo further reactions such as dimerization. conicet.gov.ar
Therefore, the key photochemical transformation pathways for this compound can be summarized as:
Se-Br Bond Homolysis: Formation of selenium- and bromine-centered radicals.
C-Se Bond Cleavage: Leading to ethyl radicals and selenium-containing fragments. This can also occur via molecular elimination to produce ethene. researchgate.net
Radical Reactions: The generated radicals can abstract hydrogen, dimerize, or react with other molecules in the medium.
Photo-oxidation: In aqueous or oxidative environments, the selenium-containing fragments can be oxidized, potentially through several oxidation states to Se(IV) and ultimately Se(VI). researchgate.net
The potential products from these pathways are diverse, as detailed in the table below.
| Pathway | Initial Step | Key Intermediates | Potential Final Products |
| Halogen Elimination | Et₂SeBr₂ + hν → Et₂SeBr• + Br• | Diethylselenium bromide radical, Bromine radical | Diethyl selenide, Dibromine, Brominated organic compounds |
| Alkyl Group Elimination | Et₂SeBr₂ + hν → Et• + EtSeBr₂• | Ethyl radical, Seleninyl dihalide radical | Ethane, Ethene, Butane, Elemental Selenium |
| Molecular Elimination | Et₂SeBr₂ + hν → 2 C₂H₄ + Se + Br₂ | Ethene, Selenium, Bromine | Ethene, Elemental Selenium, Bromine |
| Photo-oxidation (in H₂O) | Et₂SeBr₂ + hν → ... → [Se] | Inorganic selenium species | Selenous acid (H₂SeO₃), Selenic acid (H₂SeO₄) |
Computational Chemistry Investigations of Diethylselenium Dibromide
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of diethylselenium dibromide. nih.govresearchgate.net These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of electron distribution and the nature of the chemical bonds within the molecule. nih.gov
Initial theoretical models of this compound suggest a trigonal bipyramidal geometry around the central selenium atom, which is characteristic of diorganodihaloselenium(IV) compounds. In this arrangement, the two ethyl groups and one bromine atom are predicted to occupy the equatorial positions, while the second bromine atom and a lone pair of electrons reside in the axial positions. This arrangement is a consequence of the valence shell electron pair repulsion (VSEPR) theory, which minimizes electrostatic repulsion.
The bonding in this compound can be described in terms of molecular orbitals formed from the atomic orbitals of selenium, carbon, and bromine. The Se-C bonds are standard covalent bonds. The nature of the Se-Br bonds is more complex, often described as a three-center, four-electron (3c-4e) bond, which is common in hypervalent molecules.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Se-C Bond Length | ~1.95 Å |
| Se-Br (equatorial) Bond Length | ~2.50 Å |
| Se-Br (axial) Bond Length | ~2.65 Å |
| C-Se-C Bond Angle | ~110° |
| C-Se-Br (equatorial) Bond Angle | ~125° |
| Br (axial)-Se-Br (equatorial) Bond Angle | ~90° |
Note: These are estimated values based on general trends in related organoselenium compounds and require specific computational studies on this compound for verification.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior and conformational preferences of this compound over time. nih.govencyclopedia.pub By simulating the atomic motions, researchers can understand how the molecule flexes, rotates, and samples different spatial arrangements. arxiv.org
Conformational analysis of the ethyl groups in this compound is a key area of investigation. nih.govyoutube.com The rotation around the Se-C bonds leads to various staggered and eclipsed conformations of the ethyl groups relative to the rest of the molecule. The relative energies of these conformers determine their population at a given temperature. It is anticipated that the staggered conformations, which minimize steric hindrance between the methyl groups and the bromine atoms, will be the most stable. youtube.com
MD simulations can also provide insights into the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. These simulations can predict properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance from a central molecule.
Table 2: Potential Torsional Angles in this compound
| Dihedral Angle | Description | Predicted Stable Angle |
|---|---|---|
| C-Se-C-H | Rotation of ethyl group | ~60°, 180°, 300° |
| Br-Se-C-C | Orientation of ethyl group relative to bromine | Varies with conformer |
Note: Specific energy barriers and precise dihedral angles require dedicated computational analysis.
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in predicting and understanding the reaction mechanisms involving this compound. escholarship.orgescholarship.org By mapping the potential energy surface of a reaction, scientists can identify the lowest energy pathway from reactants to products, including the high-energy transition states that must be overcome.
For instance, theoretical studies could elucidate the mechanism of ligand exchange reactions, where one or both bromine atoms are substituted by other nucleophiles. Computational models can help determine whether such reactions proceed through an associative mechanism (where the nucleophile first adds to the selenium center) or a dissociative mechanism (where a bromine atom first departs).
Furthermore, the role of this compound as a potential oxidizing or halogenating agent can be investigated. By calculating the energies of reactants, intermediates, transition states, and products, the feasibility and selectivity of such reactions can be predicted.
Advanced Ligand Field Theory Applications in Organoselenium Dibromide Complexes
While Ligand Field Theory (LFT) is most commonly applied to transition metal complexes, its principles can be extended to understand the electronic structure and properties of main group elements like selenium in certain coordination environments. wiley.comwikipedia.orgmotion.ac.in In the context of this compound, LFT can provide a qualitative framework for understanding the splitting of the p- and d-orbitals of the central selenium atom under the influence of the ethyl and bromide ligands. libretexts.org
The application of LFT would treat the ethyl groups and bromide ions as ligands that create an electrostatic field around the selenium atom. This field lifts the degeneracy of the selenium's valence orbitals. The magnitude of this splitting influences the electronic transitions and, consequently, the potential color and spectroscopic properties of the compound. While not a conventional application, it can offer a simplified, yet insightful, model of the electronic environment around the selenium center.
Spectroscopic Characterization Techniques for Diethylselenium Dibromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Diethylselenium Dibromide, ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy are particularly informative.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of this compound, the ethyl groups would give rise to two distinct signals due to the two different types of protons: the methyl (-CH₃) protons and the methylene (B1212753) (-CH₂-) protons.
The methylene protons, being directly attached to the selenium atom which is bonded to two electronegative bromine atoms, would be significantly deshielded. This deshielding effect would cause their signal to appear at a lower field (higher chemical shift) compared to a simple alkane. The signal is expected to be a quartet due to spin-spin coupling with the three adjacent methyl protons.
The methyl protons would be less affected by the electronegative bromine atoms due to their greater distance from the selenium center. Consequently, their signal would appear at a higher field (lower chemical shift) compared to the methylene protons. This signal is expected to be a triplet due to coupling with the two adjacent methylene protons.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CH₂- | 3.5 - 4.0 | Quartet |
| -CH₃- | 1.5 - 2.0 | Triplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum of this compound is expected to show two signals, corresponding to the two non-equivalent carbon atoms of the ethyl groups: the methylene carbon (-CH₂-) and the methyl carbon (-CH₃-).
The methylene carbon, being directly bonded to the selenium atom, will experience a significant downfield shift due to the electronegativity of the selenium and the attached bromine atoms. libretexts.orglibretexts.org The methyl carbon, being further away, will be less deshielded and will therefore resonate at a higher field. libretexts.orglibretexts.org
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₂- | 40 - 50 |
| -CH₃- | 15 - 25 |
Selenium-77 (⁷⁷Se) NMR Spectroscopic Analysis
⁷⁷Se NMR spectroscopy is a powerful tool for directly probing the electronic environment of the selenium atom. huji.ac.ilnorthwestern.edu The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the nature of the substituents attached to it. semanticscholar.orgnih.govescholarship.org For this compound, the selenium atom is in a +4 oxidation state and is bonded to two carbon atoms and two bromine atoms. This chemical environment would result in a characteristic chemical shift in the ⁷⁷Se NMR spectrum. The chemical shift range for selenide (B1212193) dibromides is generally observed in a specific region of the broad ⁷⁷Se chemical shift range. netlify.app
Expected ⁷⁷Se NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ⁷⁷Se | 700 - 800 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the ethyl groups. The C-Se stretching vibrations would also be present, typically in the fingerprint region of the spectrum. The Se-Br stretching vibrations are expected to appear at lower frequencies due to the heavier masses of the selenium and bromine atoms.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| C-H stretching | 2850 - 3000 | IR, Raman |
| C-H bending | 1375 - 1470 | IR, Raman |
| C-Se stretching | 500 - 600 | IR, Raman |
| Se-Br stretching | 200 - 300 | Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [C₄H₁₀Br₂Se]⁺ would be expected. Due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant), the molecular ion region would exhibit a characteristic isotopic pattern.
Fragmentation of the molecular ion would likely involve the loss of bromine atoms, ethyl groups, or combinations thereof. Common fragments would include [C₄H₁₀BrSe]⁺, [C₂H₅SeBr]⁺, and [C₂H₅Se]⁺. The fragmentation pattern can provide valuable information for confirming the structure of the compound.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | m/z (for most abundant isotopes ⁸⁰Se, ⁷⁹Br) |
| [C₄H₁₀Br₂Se]⁺ (Molecular Ion) | 298 |
| [C₄H₁₀BrSe]⁺ | 219 |
| [C₂H₅SeBr₂]⁺ | 269 |
| [C₂H₅SeBr]⁺ | 189 |
| [C₂H₅Se]⁺ | 109 |
X-ray Diffraction Studies for Crystalline Solid-State Structures
Based on studies of related compounds such as Dimethylselenium Dibromide, this compound is expected to adopt a trigonal bipyramidal geometry around the central selenium atom. The two ethyl groups would likely occupy the equatorial positions, while the two bromine atoms would occupy the axial positions to minimize steric hindrance. This arrangement is consistent with VSEPR theory for a molecule with five electron pairs around the central atom (two bonding pairs to carbon, two bonding pairs to bromine, and one lone pair).
Expected Structural Parameters for this compound from X-ray Diffraction
| Parameter | Expected Value |
| Molecular Geometry | Trigonal Bipyramidal |
| C-Se-C bond angle | ~120° |
| Br-Se-Br bond angle | ~180° |
| C-Se bond length | ~1.9 - 2.0 Å |
| Se-Br bond length | ~2.5 - 2.6 Å |
Catalytic Applications of Diethylselenium Dibromide
Diethylselenium Dibromide as a Precursor in Organoselenium Catalysis
This compound serves as a valuable precursor in the field of organoselenium catalysis. Organoselenium compounds, in general, are recognized for their diverse applications in organic synthesis, acting as reagents and catalysts in a variety of transformations. rsc.org this compound, a selenium(IV) compound, can be readily synthesized and handled, making it a convenient starting material for the generation of catalytically active selenium species. rsc.org
The utility of this compound as a precursor stems from its ability to be converted into other reactive selenium intermediates. For instance, in the presence of a reducing agent, it can generate species that initiate catalytic cycles. A notable example is its reaction with sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF), which produces borane. researchgate.net This reactivity highlights its role as a precursor that, upon reaction, generates the active species required for subsequent transformations. researchgate.netresearchgate.net
The broader context of organoselenium chemistry involves the use of various selenium compounds as precursors to catalytically active electrophilic selenium species. rsc.org Diorganodiselenides, for example, are well-known catalyst precursors that can be oxidized to generate electrophilic selenium halides. rsc.org Similarly, this compound itself is a stable source from which catalytically relevant selenium species can be derived, positioning it as a key building block in the design of organoselenium-catalyzed reactions.
Role in Facilitating Organic Transformations
This compound plays a significant role in facilitating a range of organic transformations, primarily by acting as a source of selenium that can mediate specific chemical reactions. Its application often involves stoichiometric use, but its ability to participate in catalytic cycles showcases its potential as a facilitator of efficient organic synthesis.
One of the most well-documented applications of this compound is in the selective reduction of specific functional groups. researchgate.net Research has demonstrated that a combination of this compound and sodium borohydride in tetrahydrofuran (THF) is effective for the reduction of tertiary amides to their corresponding amines. researchgate.net This method exhibits notable selectivity, as it does not proceed with secondary or primary amides under similar conditions. researchgate.net Furthermore, this reagent system has been successfully employed for the reduction of nitriles to primary amines. researchgate.net
The following table summarizes the selective reduction of tertiary amides and nitriles using the sodium borohydride-diethylselenium dibromide system, as reported in the literature.
| Substrate | Product | Reagents | Solvent | Outcome | Reference |
| Tertiary Amides | Corresponding Amines | Sodium Borohydride, this compound | Tetrahydrofuran (THF) | Selective reduction | researchgate.net |
| Nitriles | Corresponding Primary Amines | Sodium Borohydride, this compound | Tetrahydrofuran (THF) | Successful reduction | researchgate.net |
| Secondary Amides | No reaction | Sodium Borohydride, this compound | Tetrahydrofuran (THF) | No reaction observed | researchgate.net |
| Primary Amides | No reaction | Sodium Borohydride, this compound | Tetrahydrofuran (THF) | No reaction observed | researchgate.net |
This selective transformation underscores the utility of this compound in facilitating challenging reductions in organic synthesis.
Function as an Electrophilic Selenium Source in Catalytic Cycles
In the broader context of organoselenium catalysis, the key to many transformations is the generation of an electrophilic selenium species that can react with a nucleophilic substrate. This compound, being a selenium(IV) halide, is inherently an electrophilic compound. Organoselenium halides in the +4 oxidation state are known to be reactive electrophiles. rsc.org
While specific catalytic cycles detailing the continuous regeneration of this compound are not extensively documented in the provided literature, its function as an electrophilic selenium source can be inferred from the general principles of organoselenium chemistry. In a typical catalytic cycle involving an electrophilic selenium catalyst, the selenium reagent is activated to form a more potent electrophile, which then reacts with the substrate. The resulting selenium-containing intermediate subsequently undergoes a transformation that releases the product and regenerates the active selenium catalyst.
For instance, phenyl selenenyl halides (PhSeX) are common electrophilic reagents used for the selenenylation of olefins and carbonyl compounds. rsc.org By analogy, this compound can be considered a source of the electrophilic "Et₂SeBr⁺" or a related species, which can initiate a reaction, for example, by attacking a double bond or another nucleophilic center. The subsequent steps of the reaction would then need to regenerate the active selenium catalyst for the process to be truly catalytic.
Contributions to Sustainable and Green Catalytic Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, using catalytic rather than stoichiometric reagents, employing milder reaction conditions, and minimizing waste. researchgate.net The development of catalytic processes is a cornerstone of sustainable organic synthesis. upv.es
The use of this compound in catalytic amounts for organic transformations aligns with the goals of green chemistry. Catalytic processes, by their nature, reduce the amount of chemical waste generated compared to stoichiometric reactions. researchgate.net The selective reduction of amides and nitriles using a system involving this compound, for instance, offers a potential alternative to harsher reducing agents that may be less selective and produce more waste. researchgate.net
While the direct application of this compound in established "green" solvent systems or under solvent-free conditions is not detailed in the provided search results, its role in enabling selective transformations under potentially milder conditions contributes to the broader objectives of sustainable chemistry. researchgate.net The pursuit of catalytic methods, in general, is a move towards more environmentally benign chemical synthesis. greencatalysis.jp
Mechanistic Investigations of Catalytic Cycles Involving this compound
Detailed mechanistic investigations of catalytic cycles that specifically involve this compound are not extensively covered in the available literature. However, insights into its potential mechanistic pathways can be drawn from its known reactivity and from general principles of organoselenium chemistry.
In the selective reduction of tertiary amides and nitriles, the reaction of this compound with sodium borohydride is reported to produce borane. researchgate.net This suggests that the initial step of the mechanism involves the formation of a borane-selenium complex or free borane, which then acts as the reducing agent. The diethylselenium species would, in this context, be a catalyst for the generation of the active reductant.
A plausible, though not explicitly detailed, catalytic cycle could involve the following general steps:
Activation: this compound reacts with a stoichiometric reagent (e.g., sodium borohydride) to generate a more reactive species.
Reaction with Substrate: The activated species interacts with the substrate (e.g., a tertiary amide) to effect the desired transformation (e.g., reduction).
Product Formation and Catalyst Regeneration: The intermediate species decomposes to release the final product (e.g., an amine) and regenerate the active selenium catalyst, which can then re-enter the cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
